HIV-1 inhibitor-29

Drug resistance NNRTI Reverse transcriptase

HIV-1 inhibitor-29 (compound 14d2) is a morpholine-substituted diarylpyrimidine NNRTI that uniquely overcomes the F227L/V106A double mutant (RF=0.4 vs etravirine RF=6.3). With EC50 values of 2.18 μM (WT) and 0.974 μM (F227L/V106A), and a selectivity index of ~217 in MT-4 cells, it is the benchmark choice for resistance mechanism studies and HTS campaigns targeting drug-resistant HIV-1. Procure from verified suppliers for reliable, high-purity research material.

Molecular Formula C30H36N6O5
Molecular Weight 560.6 g/mol
Cat. No. B15142861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-29
Molecular FormulaC30H36N6O5
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N
InChIInChI=1S/C30H36N6O5/c1-19-13-21(17-31)14-20(2)28(19)41-29-23-15-25(38-3)26(39-4)16-24(23)33-30(34-29)32-22-5-7-35(8-6-22)18-27(37)36-9-11-40-12-10-36/h13-16,22H,5-12,18H2,1-4H3,(H,32,33,34)
InChIKeyGGMBYLKLQQWUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-29: Procurement Considerations for Research on Resistance-Associated NNRTI Mutants


HIV-1 inhibitor-29 (CAS 2642217-95-4; compound 14d2) is a small-molecule non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the morpholine-substituted diarylpyrimidine (DAPY) chemical class [1]. It functions by binding to the HIV-1 reverse transcriptase enzyme, thereby interfering with viral replication [1]. It is supplied for research applications in virology and antiretroviral development.

Why HIV-1 Inhibitor-29 Cannot Be Interchanged with Other NNRTIs: A Procurement Perspective


The generic substitution of one NNRTI for another in a research setting is not equivalent due to substantial variation in resistance profiles against clinically relevant reverse transcriptase mutations [1]. While many potent NNRTIs demonstrate excellent activity against wild-type HIV-1, their efficacy often plummets in the presence of specific point mutations [1]. Procurement decisions for studies involving resistant viral strains, such as F227L/V106A, therefore necessitate a careful selection of an inhibitor with a verified and quantified anti-resistance profile, as detailed below [1].

Quantitative Evidence Guide for HIV-1 Inhibitor-29: Head-to-Head and Cross-Study Comparisons


Head-to-Head Resistance Profiling: Superior Activity Against F227L/V106A Double Mutant Compared to Etravirine and K-5a2

In a direct comparative study, HIV-1 inhibitor-29 (referred to as 14d2) demonstrated a superior anti-resistance profile against the clinically significant F227L/V106A double mutant strain of HIV-1 when compared to the approved NNRTI etravirine (ETV) and the analog K-5a2 [1].

Drug resistance NNRTI Reverse transcriptase

Retained Potency Against F227L/V106A Mutant Strain

HIV-1 inhibitor-29 maintains potent antiviral activity against the F227L/V106A mutant strain, a common source of resistance to first-generation NNRTIs [1].

Antiviral activity Mutant virus EC50

Cytotoxicity Profile and Selectivity Index in MT-4 Cells

HIV-1 inhibitor-29 exhibits low cytotoxicity in MT-4 cells, yielding a favorable selectivity index (SI) when considering its activity against the F227L/V106A mutant [1].

Cytotoxicity MT-4 Selectivity Index

Recommended Research Applications for HIV-1 Inhibitor-29 Based on Differential Evidence


Investigating NNRTI Resistance Mechanisms and Viral Fitness in F227L/V106A Mutants

Given its quantifiably superior anti-resistance profile against the F227L/V106A double mutant (RF = 0.4) compared to etravirine (RF = 6.3) and K-5a2 (RF = 3.0), HIV-1 inhibitor-29 is an optimal tool compound for deconvoluting the mechanistic basis for resistance to DAPY-class NNRTIs and for studying the impact of these mutations on viral fitness [1].

Serving as a Positive Control in High-Throughput Screening for Novel Antiviral Agents

The compound's well-characterized and stable EC50 values (2.18 μM for WT, 0.974 μM for F227L/V106A) and high selectivity index in MT-4 cells (SI ~217) make it a reliable and robust positive control in high-throughput screening campaigns designed to identify new chemical entities with activity against wild-type and drug-resistant HIV-1 strains [1].

Conducting Structure-Activity Relationship (SAR) Studies on DAPY Analogs

As a characterized member of the morpholine-substituted diarylpyrimidine class with documented resistance data, HIV-1 inhibitor-29 serves as a key benchmark for medicinal chemistry efforts focused on further optimizing the DAPY scaffold to address drug resistance and improve drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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